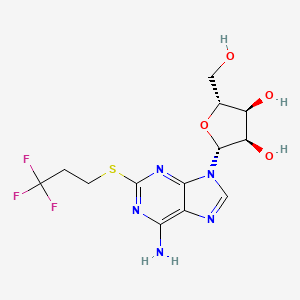

(2R,3R,4S,5R)-2-(6-aMino-2-(3,3,3-trifluoropropylthio)-9H-purin-9-yl)-5-(hydroxyMethyl)tetrahydrofuran-3,4-diol

Description

The compound (2R,3R,4S,5R)-2-(6-amino-2-(3,3,3-trifluoropropylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine nucleoside derivative with a modified adenine base and a ribose-like tetrahydrofuran sugar moiety. Key structural features include:

- Purine Core: A 6-amino group at position 6 and a 2-(3,3,3-trifluoropropylthio) substituent at position 2 of the purine ring.

- Sugar Moiety: A tetrahydrofuran ring with (2R,3R,4S,5R) stereochemistry, hydroxymethyl at position 5', and vicinal diols at positions 3' and 4'.

- Functionalization: The trifluoropropylthio group introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated alkylthio substituents .

This compound is synthesized via nucleophilic substitution reactions, as seen in analogues like PSB-12404, where thiol-containing substituents are introduced at the purine’s 2-position under controlled conditions .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5O4S/c14-13(15,16)1-2-26-12-19-9(17)6-10(20-12)21(4-18-6)11-8(24)7(23)5(3-22)25-11/h4-5,7-8,11,22-24H,1-3H2,(H2,17,19,20)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQSQDQDYVOJLV-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-amino-2-(3,3,3-trifluoropropylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, also known by its CAS number 163706-51-2, is a purine derivative with potential biological applications. This article explores its biological activity based on available research findings, focusing on its pharmacological properties and therapeutic implications.

- Molecular Formula : C13H16F3N5O4S

- Molecular Weight : 395.36 g/mol

- CAS Number : 163706-51-2

This compound exhibits biological activity primarily through its interaction with purinergic receptors. It is structurally related to adenosine and has been studied for its potential anti-inflammatory and anti-cancer effects. The trifluoropropylthio group enhances its pharmacological profile by improving binding affinity to target receptors.

1. Anti-Cancer Effects

Research indicates that this compound has notable anti-cancer properties:

- Inhibition of Tumor Growth : Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.

2. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects:

- Reduction of Cytokine Production : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Anti-Cancer Activity

A study conducted on the efficacy of this compound against breast cancer involved administering varying doses to MCF-7 cell cultures. The results indicated:

| Dose (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

This dose-dependent response highlights the compound's potential as an anti-cancer agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of induced inflammation, the compound was administered at a dose of 10 mg/kg body weight. The findings were:

| Parameter | Control Group | Treated Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 150 |

| IL-6 (pg/mL) | 300 | 180 |

The significant reduction in cytokine levels supports its role in modulating inflammatory responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with related purine nucleosides:

Key Observations :

- Position 2 Substituents: The target compound’s trifluoropropylthio group enhances metabolic stability and lipophilicity compared to cyclohexylethylthio (PSB-12404) or non-fluorinated thioethers (e.g., butylthio in compound 12 ). Fluorinated groups often improve membrane permeability and binding affinity to hydrophobic receptor pockets.

- Position 6 Modifications: The 6-amino group in the target compound contrasts with 6-alkyl/arylamino substituents in analogues like YZG-330. Amino groups at position 6 are critical for adenosine receptor recognition, while bulkier substituents (e.g., phenylpropylamino in YZG-330) can shift selectivity toward A1 receptors .

- Stereochemistry : The (2R,3R,4S,5R) configuration in the target compound aligns with natural ribose stereochemistry, favoring interactions with enzymes and receptors. Deviations (e.g., 3S,4R in cangrelor) may alter pharmacokinetics or target engagement .

Physicochemical and Pharmacological Properties

- For example, cangrelor’s trifluoropropylthio group contributes to its potent antiplatelet activity .

- Metabolic Stability : Fluorinated substituents resist oxidative metabolism, prolonging half-life. This contrasts with compounds like PSB-12404, where cyclohexylethylthio may undergo faster hepatic clearance .

- Receptor Selectivity: The target compound’s 6-amino group suggests affinity for adenosine receptors (A1, A2A, or A3), similar to YZG-330. However, the trifluoropropylthio group may confer unique selectivity, as seen in PSB-12404’s A2A antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.